lithium;acetate
Description
Lithium acetate (LiCH₃COO, C₂H₃LiO₂) is a lithium salt of acetic acid with a molar mass of 65.98 g·mol⁻¹ and a density of 1.26 g/cm³. It is widely used in molecular biology for yeast transformation, DNA/RNA isolation, and electrophoresis due to its ability to permeabilize cell walls and enhance nucleic acid stability . In yeast transformation, lithium acetate facilitates DNA uptake by destabilizing cell membranes, achieving gene targeting fidelity rates exceeding 97% in assays, outperforming spheroplast and electroporation methods . Its low-conductivity buffers also enable rapid gel electrophoresis with minimal Joule heating .
Properties
IUPAC Name |
lithium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXADJRWDQXREU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide monohydrate and glacial acetic acid. The reaction is as follows:
LiOH⋅H2O+CH3COOH→CH3COOLi+2H2O
The resulting lithium acetate solution is then concentrated and dried to obtain anhydrous lithium acetate .
Industrial Production Methods: In industrial settings, lithium acetate is produced using similar neutralization reactions. The process involves the use of industrial-grade lithium hydroxide and glacial acetic acid. The reaction mixture is subjected to concentration and drying steps to yield high-purity lithium acetate with minimal water content and impurities .
Types of Reactions:
Oxidation and Reduction: Lithium acetate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution Reactions: Lithium acetate can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.
Complexation Reactions: Lithium acetate can form complexes with various organic and inorganic compounds, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with lithium acetate include acids, bases, and other salts.
Conditions: Reactions involving lithium acetate are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product purity.
Major Products:
Lithium Salts: Reactions with other acids can produce different lithium salts.
Complexes: Formation of lithium complexes with organic ligands or other metal ions.
Chemistry:
Buffer in Gel Electrophoresis: Lithium acetate is used as a buffer in gel electrophoresis for DNA and RNA analysis due to its lower electrical conductivity and ability to run gels at higher speeds.
Synthesis of Organolithium Compounds: It serves as a precursor for the synthesis of various organolithium compounds used in organic synthesis.
Biology:
DNA Transformation in Yeast: Lithium acetate is used to permeabilize the cell wall of yeast, facilitating DNA transformation and genetic studies.
Medicine:
Pharmaceutical Applications: Lithium acetate is used in the synthesis of pharmaceutical compounds and as a catalyst in organic reactions.
Industry:
Polymer Production: It is used in the production of alkyd resins and acrylic polymers.
Anticorrosion Agent: Lithium acetate is employed as an anticorrosion agent in molding polyphenylene sulfide resins.
Mechanism of Action
The mechanism by which lithium acetate exerts its effects is primarily through its chaotropic properties, which disrupt the structure of biomolecules such as DNA, RNA, and proteins. This disruption facilitates processes like DNA transformation in yeast. Additionally, lithium ions can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Lithium Compounds
Efficacy in Varroa Mite Control
Lithium acetate has been tested alongside other lithium salts (chloride, citrate, sulfate, lactate, carbonate) for systemic acaricidal activity against Varroa destructor mites. Key findings include:
| Compound | Li⁺ Ions/Molecule | Mite Mortality (25 mM) | Time to 100% Mortality (Days) | Bee Mortality Risk |
|---|---|---|---|---|
| Lithium acetate | 1 | 100% | 3 | Low |
| Lithium citrate | 3 | 100% | 3 | Low |
| Lithium chloride | 1 | 100% | 4 | Low |
| Lithium sulfate | 2 | 100% | 4 | High (25 mM) |
| Lithium lactate | 1 | 100% | 4 | High (25 mM) |
Lithium citrate demonstrated superior efficacy due to its higher lithium ion density, achieving faster mite elimination at lower concentrations (e.g., 1–25 mM) without increasing bee mortality . Lithium acetate, while effective, is less cost-effective than lithium chloride or citrate .
Solubility and Chemical Reactivity
Lithium acetate exhibits moderate water solubility (~45 g/100 mL at 20°C), making it suitable for aqueous buffers. In contrast, lithium carbonate is poorly soluble (~1.3 g/100 mL), limiting its utility in biological assays. Lithium citrate’s higher solubility (~40 g/100 mL) and trivalent lithium content enhance its acaricidal activity .
Role in Material Science
In sol-gel synthesis of amorphous lithium lanthanum titanate (LLTO) thin films, lithium acetate reacts with titanium isopropoxide via ether elimination, forming iso-propylacetate oligomers. This contrasts with all-alkoxide routes, where oligomer structures differ significantly, affecting film microstructure and ion conductivity .
Scientific Research Applications
Electrochemical Applications
Lithium-Ion Batteries
Lithium acetate is increasingly being utilized in the development of lithium-ion batteries (LIBs). Its role as an electrolyte additive enhances ionic conductivity and overall battery performance. A recent study demonstrated that lithium acetate can be incorporated into electrolyte formulations to improve the electrochemical properties of LIBs. The research indicated that the addition of lithium acetate to ethyl acetate-based electrolytes resulted in improved ionic conductivity and stability under various temperature conditions, making it a promising candidate for next-generation battery technologies .
| Parameter | Value |
|---|---|
| Ionic Conductivity | Increased with LiAc addition |
| Temperature Range | 260 K to 360 K |
| Molar Ratio | Evaluated from 0.485 to 1.643 mol/L |
Catalysis in Organic Synthesis
Aldol Reactions
Lithium acetate serves as an effective catalyst in aldol reactions, particularly in organic synthesis. Research has shown that lithium acetate can facilitate aldol reactions between trimethylsilyl enolates and aldehydes in various solvents, yielding high product yields. This catalytic property is attributed to its ability to act as a Lewis base, which enhances reaction rates and product formation under mild conditions .
| Reaction Type | Solvent | Yield (%) |
|---|---|---|
| Aldol Reaction | Anhydrous DMF | 80-95 |
| Aldol Reaction | DMF with H₂O | Moderate to High |
Pharmaceutical Applications
Drug Formulations and Buffers
In the pharmaceutical industry, lithium acetate is used as a buffer in various formulations, particularly in gel electrophoresis for DNA and RNA analysis. Its ability to maintain pH stability makes it an essential component in laboratory settings. Additionally, lithium acetate is involved in synthesizing pharmaceutical compounds due to its chemical stability and solubility characteristics .
| Application | Description |
|---|---|
| Gel Electrophoresis | Acts as a buffer for DNA/RNA analysis |
| Drug Formulations | Used in stabilizing active ingredients |
Molecular Biology
Yeast Transformation Protocols
Lithium acetate is crucial in yeast molecular biology, particularly for gene transformation techniques. The protocol developed by Schiestl and Gietz utilizes lithium acetate to enhance the uptake of DNA by yeast cells, facilitating efficient cloning and genetic manipulation. This method has been shown to increase transformation efficiency significantly, allowing for the successful integration of multiple DNA molecules into yeast cells .
| Transformation Method | Efficiency Increase (%) |
|---|---|
| Standard Protocol | Baseline |
| Lithium Acetate Protocol | 300% increase |
Chemical Reactions Analysis
Biginelli Multicomponent Reactions
Lithium acetate serves as an efficient catalyst for synthesizing dihydropyrimidinones (DHPMs) via the Biginelli reaction. Key findings include:
-
Optimal Solvent : Tetrahydrofuran (THF) achieves 68% yield in 6 hours, while acetonitrile yields 73% in 3 hours .
-
Substrate Scope : Reactions with substituted benzaldehydes (e.g., 4-Cl, 4-OCH₃) and thiourea derivatives yield DHPMs with melting points between 161–248°C .
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 | LiOAc | EtOH | 4 | 63 |
| 6 | LiOAc | CH₃CN | 3 | 73 |
| 7 | LiOAc | THF | 6 | 68 |
Industrial Carbonylation Processes
Lithium acetate is critical in methanol carbonylation for acetic acid production. Reaction parameters include :
-
Catalyst System : Rhodium catalyst (800–3,000 ppm), methyl iodide (4–13.9 wt%), and LiOAc (0.3–0.7 wt%).
-
Reaction Conditions :
-
Temperature: 150–250°C
-
Pressure: 15–40 atm
-
H₂O content: 0.1–3.1 wt%
-
Maintaining LiOAc concentrations below 0.7 wt% suppresses hydrogen iodide (HI) formation, minimizing corrosion and byproducts .
Electrolyte Formulations
In water-in-salt electrolytes, lithium acetate exhibits:
-
Stability Window : Up to 3.5 V on glassy carbon electrodes .
-
Redox Kinetics : Ferricyanide diffusion coefficients drop by 4 orders of magnitude in concentrated LiOAc/KOAc mixtures due to increased viscosity .
Sustainable Production
A bipolar membrane electrodialysis method converts Li₂SO₄ and CH₃COOH into high-purity LiCH₃COO (SO₄²⁻ < 0.075% wt) .
DNA/RNA Electrophoresis
LiOAc-based buffers enable high-voltage gel electrophoresis (5–30 V/cm) with reduced Joule heating compared to TAE buffers .
Yeast Transformation
LiOAc permeabilizes yeast cell walls via chaotropic effects, denaturing DNA/proteins to facilitate plasmid uptake .
Thermal Decomposition
Upon heating, lithium acetate dehydrates and decomposes:
ESR studies on irradiated LiOAc·2H₂O crystals reveal OH radical generation, with g-tensor values of (2.0038, 2.0071, 2.0457) .
Q & A
Q. What are the primary research applications of lithium acetate in molecular biology?
Lithium acetate (LiOAc) is widely used as a buffer in DNA/RNA gel electrophoresis due to its ability to stabilize nucleic acids and facilitate migration . It is also critical in yeast transformation protocols, where it neutralizes DNA negative charges and enhances plasmid uptake via PEG-mediated membrane permeabilization .
Q. How does lithium acetate function as a buffer in gel electrophoresis?
In gel electrophoresis, lithium acetate maintains a stable pH and ionic strength, preventing nucleic acid degradation. Its low conductivity reduces Joule heating, enabling faster DNA/RNA separation compared to traditional buffers like Tris-acetate-EDTA (TAE) .
Q. What are the solubility characteristics of lithium acetate in aqueous solutions?
Lithium acetate exhibits high solubility in water (≈300 g/L at 20°C), with solubility increasing at elevated temperatures. This property makes it suitable for preparing concentrated stock solutions for biochemical assays. Anhydrous and dihydrate forms differ slightly in solubility due to hydration effects .
Q. What are the key considerations when preparing lithium acetate solutions for DNA/RNA electrophoresis?
- Use ultrapure water to avoid ionic contaminants.
- Dissolve LiOAc at 50–60°C to accelerate hydration.
- Filter-sterilize the solution (0.22 µm) to remove particulates.
- Verify pH (7.0–7.5) using a calibrated meter to ensure buffer consistency .
Advanced Research Questions
Q. How can researchers optimize lithium acetate concentrations in yeast transformation protocols?
- Concentration Gradient Testing : Vary LiOAc (50–200 mM) in TE buffer to identify optimal plasmid uptake efficiency.
- PEG Molecular Weight : Test PEG 3350 vs. 4000 for membrane permeabilization.
- Heat Shock Duration : Adjust 42°C exposure (10–30 minutes) to balance cell viability and transformation efficiency.
- Validate with β-galactosidase assays or colony PCR .
Q. What analytical techniques are used to study lithium acetate's interactions with biological macromolecules?
- X-ray Absorption Spectroscopy (XAS) : Reveals preferential binding between Li⁺ and carboxylate groups in acetate, as shown by K-edge shifts in XAS spectra .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry with proteins or nucleic acids.
- Dynamic Light Scattering (DLS) : Assesses LiOAc-induced changes in macromolecular aggregation .
Q. How do contradictory findings regarding lithium acetate's role in cation-anion interactions inform methodologies?
Discrepancies in cation-anion binding studies (e.g., Li⁺ vs. Na⁺/K⁺ interactions) necessitate:
- Controlled Ionic Strength : Use chelators (e.g., EDTA) to isolate Li⁺ effects.
- Cross-Validation : Compare data from XAS, NMR, and computational simulations.
- Statistical Meta-Analysis : Pool results from independent studies to identify consensus mechanisms .
Q. What strategies validate the purity and consistency of lithium acetate in experiments?
- ICP-MS : Detects trace cations (e.g., Na⁺, Ca²⁺) at ≤0.005% levels .
- Ion Chromatography : Measures sulfate (≤0.05%) and chloride (≤0.5%) impurities .
- Karl Fischer Titration : Quantifies residual water in anhydrous LiOAc batches .
Q. How does the choice between anhydrous and dihydrate LiOAc affect polymer synthesis outcomes?
- Anhydrous LiOAc : Preferred in moisture-sensitive reactions (e.g., polyesterification) to prevent hydrolysis.
- Dihydrate LiOAc : Used in aqueous-phase catalysis (e.g., cellulose acetylation) for controlled hydration.
- Calorimetry (DSC) can assess thermal stability differences (melting point: 283°C vs. 58°C decomposition) .
Q. How should researchers address variability in lithium acetate-based protocol reproducibility?
- Standardized Reagent Batches : Source LiOAc from certified suppliers (e.g., Sigma-Aldrich BioXtra grade).
- Inter-Lab Comparisons : Share raw data via platforms like Zenodo to identify protocol deviations.
- Robustness Testing : Introduce intentional variables (e.g., pH ±0.2, temperature ±2°C) to assess tolerance ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
